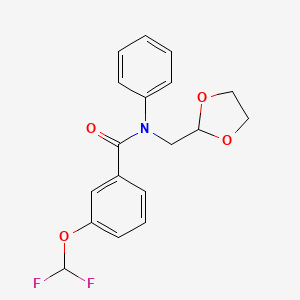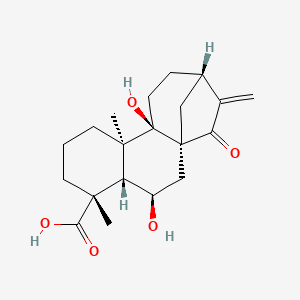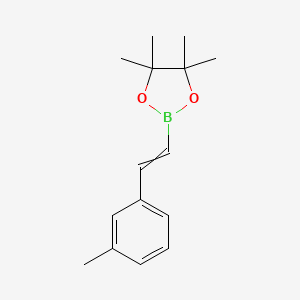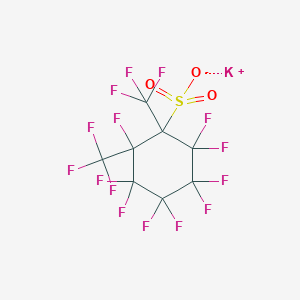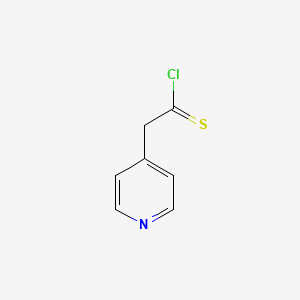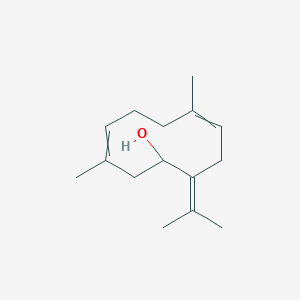![molecular formula C34H37N5O6 B13412202 9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a modified oxolane ring, which is further substituted with a bis(4-methoxyphenyl)-phenylmethoxy group. The presence of multiple functional groups, including hydroxyl, amino, and methoxy groups, makes it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions, often involving diols and appropriate catalysts.
Substitution Reactions:
Final Coupling: The final step involves coupling the modified oxolane ring with the purine base under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological pathways.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to its molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products.
作用機序
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets may include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved can range from signal transduction to metabolic processes, depending on the specific enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar oxolane ring.
2-Aminopurine: A purine derivative with an amino group at the 2-position.
Uniqueness
The uniqueness of “9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)-phenylmethoxy group, along with the hydroxyl and amino groups, provides a unique combination of reactivity and functionality not commonly found in other similar compounds.
特性
分子式 |
C34H37N5O6 |
|---|---|
分子量 |
611.7 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C34H37N5O6/c1-21(2)36-33-37-31-30(32(41)38-33)35-20-39(31)29-18-27(40)28(45-29)19-44-34(22-8-6-5-7-9-22,23-10-14-25(42-3)15-11-23)24-12-16-26(43-4)17-13-24/h5-17,20-21,27-29,40H,18-19H2,1-4H3,(H2,36,37,38,41)/t27-,28+,29+/m0/s1 |
InChIキー |
NMPWJEJREPUIQY-ZGIBFIJWSA-N |
異性体SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
正規SMILES |
CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



